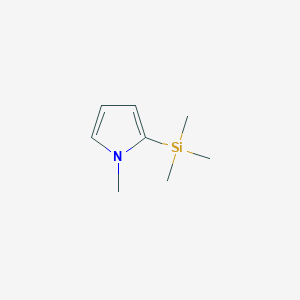
6-(2-Propynyloxy)-1-hexanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymerization Catalyst
A study by Yuan et al. (2005) explored the use of a siloxy-substituted α-diimine compound and its Ni(II) complex in the polymerization of ethylene and other olefins, including 1-hexene, to create branched polyethylene and polypropylene with specific microstructures. This research highlights the application of such compounds in developing new polymer materials with desirable properties (Yuan et al., 2005).
Catalytic Synthesis
Patankar and Yadav (2017) reported the one-pot cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal using a trifunctional mixed metal oxide catalyst. This process demonstrates the potential of 6-(2-Propynyloxy)-1-hexanol related compounds in the cost-effective catalytic synthesis of commercially significant chemicals (Patankar & Yadav, 2017).
Mono-bromination for Chemical Synthesis
Fei (2007) conducted a study on the mono-bromination synthesis of 6-bromo-1-hexanol from 1,6-hexanediol, showcasing the role of catalysts in this process. This research provides insight into the utility of this compound derivatives in fine chemical synthesis, highlighting their broad application prospects (Fei, 2007).
Biofuel Research
Poures et al. (2017) investigated 1-hexanol as a potential biofuel in diesel engines, studying its effects on combustion and emissions. This work underscores the exploration of this compound derivatives as renewable energy sources (Poures et al., 2017).
Mécanisme D'action
Target of Action
It is known that this compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This suggests that its targets could be specific proteins or biological structures that it is designed to interact with.
Mode of Action
It is known that this compound possesses an alkyne for bioorthogonal reaction with azides . This suggests that it might interact with its targets through a bioorthogonal chemical reaction, which is a type of chemical reaction that can occur inside living organisms without interfering with native biochemical processes.
Pharmacokinetics
It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might have good bioavailability and stability in the body, but further studies would be needed to confirm this and to provide more detailed pharmacokinetic information.
Action Environment
It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might be stable and effective in a range of physiological environments, but further studies would be needed to confirm this and to explore the influence of other environmental factors.
Analyse Biochimique
Biochemical Properties
6-(2-Propynyloxy)-1-hexanol can play a role in biochemical reactions . It has been found to be a part of the synthesis of covalent organic frameworks (COFs), which are crystalline porous frameworks prepared by a bottom-up approach from predesigned symmetric units
Molecular Mechanism
The molecular mechanism of this compound involves its role in the synthesis of COFs . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Propriétés
IUPAC Name |
6-prop-2-ynoxyhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-8-11-9-6-4-3-5-7-10/h1,10H,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZKCVKQFVCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602127 | |
| Record name | 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58757-86-1 | |
| Record name | 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

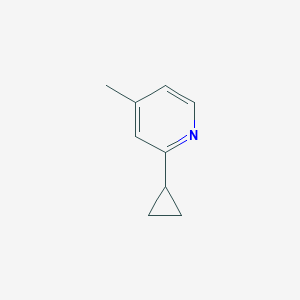
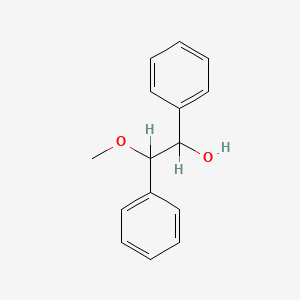

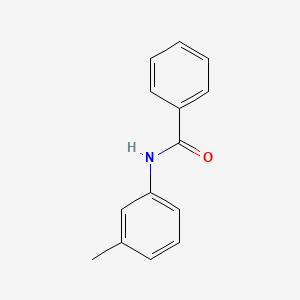
![4-[[3-Chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3054107.png)
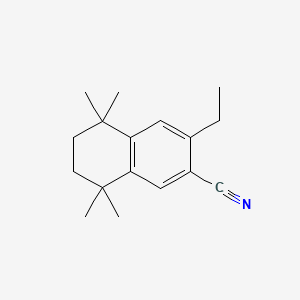
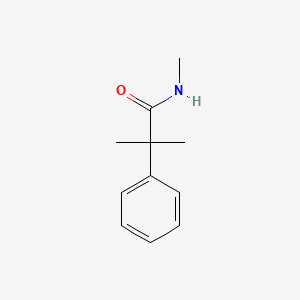
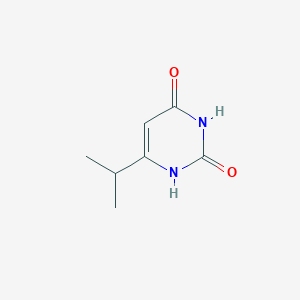
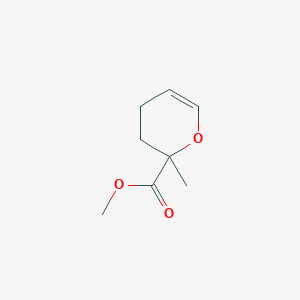
![3-chloro-5-(4-fluorophenyl)-N-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/no-structure.png)



